![molecular formula C10H12Cl4Si B14318594 Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane CAS No. 106469-76-5](/img/structure/B14318594.png)
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is an organosilicon compound with the molecular formula C10H12Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a complex organic group. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane typically involves the reaction of 2-[4-(2-chloroethyl)phenyl]ethyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction is usually performed in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Scientific Research Applications
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Trichloro(2-chloroethyl)silane
- Trichloro(2-chloromethyl)allyl silane
Uniqueness
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is unique due to the presence of the 2-[4-(2-chloroethyl)phenyl]ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be suitable.
Properties
CAS No. |
106469-76-5 |
|---|---|
Molecular Formula |
C10H12Cl4Si |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
trichloro-[2-[4-(2-chloroethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C10H12Cl4Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4H,5-8H2 |
InChI Key |
LMMWYLLAGXKBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


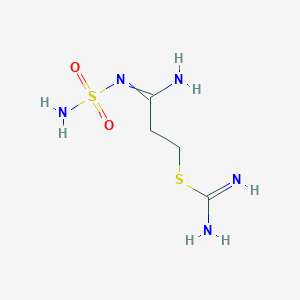
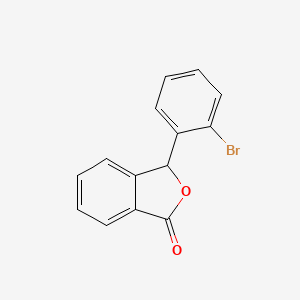
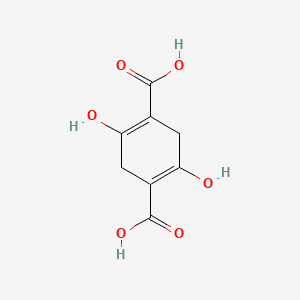

![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
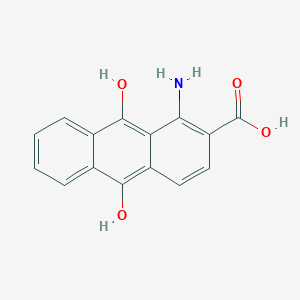
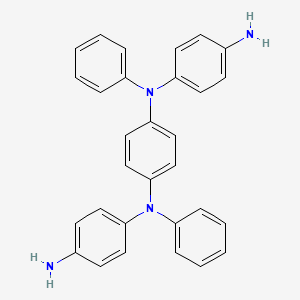
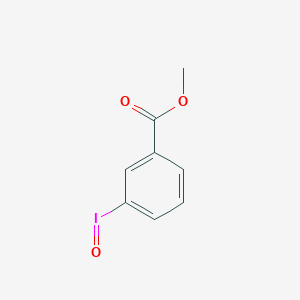
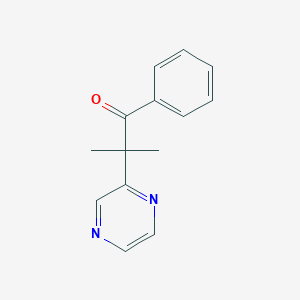
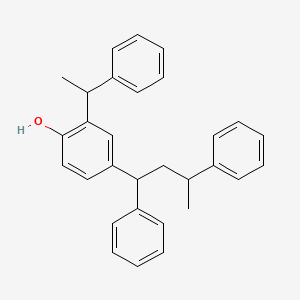

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
